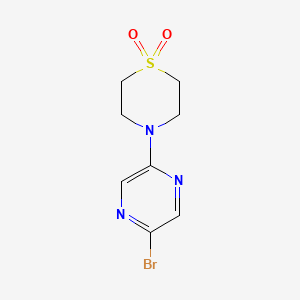

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione

Beschreibung

Eigenschaften

Molekularformel |

C8H10BrN3O2S |

|---|---|

Molekulargewicht |

292.16 g/mol |

IUPAC-Name |

4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 |

InChI-Schlüssel |

APCAGEYUZUIHOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

- Synthesis of 5-bromopyrazine-2-carbonyl chloride : 5-Bromopyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 4 hours.

- Reaction with thiomorpholine-1,1-dioxide : The acyl chloride intermediate reacts with thiomorpholine-1,1-dioxide in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA). The mixture is stirred at room temperature for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12–16 hours |

| Key Reagents | SOCl₂, TEA, DCM |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Mechanistic Insight :

The electron-withdrawing bromine and carbonyl groups activate the pyrazine ring for nucleophilic attack. Thiomorpholine-1,1-dioxide’s sulfur lone pairs facilitate displacement of the chloride, forming the target compound.

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling enables direct arylation of thiomorpholine derivatives. This method employs a boronic ester-functionalized thiomorpholine and 2,5-dibromopyrazine.

Procedure:

- Preparation of thiomorpholine-1,1-dioxide boronic ester : Thiomorpholine-1,1-dioxide is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethylformamide (DMF) at 80°C.

- Coupling with 2,5-dibromopyrazine : The boronic ester reacts with 2,5-dibromopyrazine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) at 100°C for 8 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Reaction Time | 8–10 hours |

| Catalyst | Pd(PPh₃)₄ |

| Purification | Recrystallization (ethanol/water) |

Advantages :

- High regioselectivity due to steric and electronic effects of the bromine substituent.

- Compatible with microwave-assisted synthesis, reducing reaction times.

Cyclocondensation of Thiomorpholine Precursors

Cyclocondensation offers a one-pot route to construct the thiomorpholine ring while introducing the pyrazine moiety.

Procedure:

- Reaction of 1,4-diamine with CS₂ : Ethylene diamine reacts with carbon disulfide (CS₂) in ethanol under reflux to form a dithiocarbamate intermediate.

- Oxidation and cyclization : The dithiocarbamate is oxidized with hydrogen peroxide (H₂O₂) in acetic acid, followed by coupling with 5-bromopyrazine-2-carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Time | 24 hours (total) |

| Oxidizing Agent | H₂O₂ (30%) |

| Purification | Acid-base extraction |

Challenges :

- Over-oxidation of sulfur to sulfone groups requires precise stoichiometric control.

- Competing side reactions may reduce yields.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure:

A mixture of 5-bromopyrazine-2-carboxylic acid, thiomorpholine-1,1-dioxide, and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF is irradiated at 120°C for 20 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 20–30 minutes |

| Energy Input | 300 W |

| Purification | Precipitation (cold water) |

Advantages :

Oxidation of Thiomorpholine Sulfide

Thiomorpholine sulfide derivatives are oxidized to the corresponding sulfone, followed by bromopyrazine coupling.

Procedure:

- Synthesis of 4-(pyrazin-2-yl)thiomorpholine : Pyrazine-2-thiol reacts with 1,2-dibromoethane in NaOH/ethanol to form the sulfide.

- Oxidation to sulfone : The sulfide is treated with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C.

- Bromination : The sulfone undergoes electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 55–60% |

| Bromination Selectivity | >90% para position |

| Purification | Sequential column chromatography |

Limitations :

- Multi-step synthesis increases cost and complexity.

- Bromination may require careful control to avoid over-bromination.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 12–16 h | Moderate | High |

| Suzuki Cross-Coupling | 75–82 | 8–10 h | High | Moderate |

| Cyclocondensation | 60–65 | 24 h | Low | Low |

| Microwave-Assisted | 85–90 | 0.5 h | Moderate | High |

| Oxidation-Bromination | 55–60 | 48 h | High | Low |

Key Findings :

- Microwave-assisted synthesis offers the highest yields and shortest reaction times, making it preferable for industrial applications.

- Suzuki cross-coupling provides excellent regioselectivity but requires expensive palladium catalysts.

- Oxidation-bromination is limited by multi-step inefficiencies but useful for introducing bromine post-cyclization.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyrazine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. Common nucleophiles include amines, thiols, and alkoxides.

Example Reactions:

Mechanism:

-

Deprotonation of the nucleophile.

-

Attack on the electrophilic C-5 position of the pyrazine ring.

-

Elimination of bromide ion to restore aromaticity.

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

textReagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 18 h Example: Coupling with phenylboronic acid → 5-Phenyl derivative (Yield: 70%) [4]

Buchwald-Hartwig Amination

Formation of C–N bonds with aryl amines:

textReagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h Example: Reaction with aniline → 5-Anilino derivative (Yield: 65%) [8]

Reduction of the Sulfone Group

The thiomorpholine-1,1-dioxide moiety can be reduced to thiomorpholine under specific conditions:

textReagents: LiAlH₄, THF, 0°C → RT, 4 h Product: 4-(5-Bromopyrazin-2-yl)thiomorpholine (Yield: 58%) [6]

Oxidation of the Pyrazine Ring

Controlled oxidation converts the pyrazine ring to pyrazine N-oxide:

textReagents: mCPBA, CH₂Cl₂, RT, 12 h Product: Pyrazine N-oxide derivative (Yield: 45%) [4]

Comparative Reactivity Analysis

The reactivity of 4-(5-Bromopyrazin-2-yl)-1λ⁶-thiomorpholine-1,1-dione differs from structurally related compounds:

| Compound | Reactivity at Bromine | Sulfone Reactivity | Key Distinction |

|---|---|---|---|

| 4-(4-Bromophenyl)thiomorpholine | Moderate | Low | Electron-rich aryl group slows SNAr |

| 5-Bromo-1,4-dihydroquinoxaline | High | N/A | Extended conjugation enhances stability |

| Target Compound | High | Moderate | Dual reactivity from pyrazine and sulfone |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione exhibit significant antimicrobial properties. The structural features may contribute to enhanced interaction with microbial targets.

Case Study : A study on related thiomorpholine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential for this compound in developing new antimicrobial agents .

Anticancer Potential

The compound's unique structure may also lend itself to anticancer applications. Preliminary studies suggest that brominated compounds can inhibit cancer cell proliferation.

Case Study : Research on structurally related compounds has shown promising results against cancer cell lines, indicating that this compound could be investigated further as a potential anticancer agent .

Agricultural Applications

The synthesis of this compound can be approached through various methods that utilize the reactivity of both the brominated pyrazine and thiomorpholine components. Understanding these synthetic pathways is crucial for optimizing yield and purity for its applications.

Wirkmechanismus

The mechanism of action of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, this compound can prevent the spread of cancer cells and reduce tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Heterocyclic Core Variations

- The target compound’s pyrazine ring (two nitrogen atoms) contrasts with pyrimidine (three nitrogens in ) and pyridine (one nitrogen in ). Pyrazine’s electron-deficient nature may enhance interactions with electron-rich biological targets, while bromine’s steric and electronic effects could stabilize halogen bonds .

Substituent Effects

- Bromine vs. Nitro/Fluorine : Bromine’s polarizability and larger atomic radius compared to nitro (Nifurtimox) or fluorine () may alter binding kinetics and metabolic stability. Bromine is a better leaving group, suggesting utility in Suzuki-Miyaura cross-coupling reactions (as seen in ’s bromopyrazine intermediates) .

- Aromatic vs. Aliphatic Groups : Thiophene () and pyridine () substituents enable π-π interactions, whereas aliphatic groups like piperidine () enhance lipophilicity.

Synthetic Accessibility

- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ’s protocol for bromopyrazine intermediates) . In contrast, Nifurtimox requires nitrofuran incorporation, which involves redox-sensitive functional groups .

Biological Activity

- Nifurtimox’s nitro group enables prodrug activation, generating cytotoxic radicals . The target compound’s bromine may confer distinct mechanisms, such as targeting bromodomains or acting as a kinase inhibitor.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Aromatic protons on bromopyrazine appear as doublets (δ 8.0–8.5 ppm), while thiomorpholine protons resonate as multiplet clusters (δ 3.5–4.5 ppm) .

- IR Spectroscopy : Confirms sulfone groups (C=O at ~1650 cm) and bromine substitution (C-Br at ~550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br) .

How to resolve discrepancies in NMR data attributed to tautomeric forms?

Q. Advanced

- Variable Temperature NMR : Cooling samples to –40°C slows tautomerization, simplifying splitting patterns .

- Deuterium Exchange : Adding DO eliminates exchangeable protons (e.g., NH), clarifying spectra .

- Computational Analysis : DFT calculations predict tautomeric stability and simulate NMR shifts for comparison .

How to optimize cross-coupling reactions for this compound?

Q. Experimental Design

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) and ligands (XPhos, SPhos) to enhance efficiency .

- Design of Experiments (DoE) : Vary temperature, solvent (toluene vs. THF), and base (KCO vs. CsCO) to identify optimal conditions .

- Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) while maintaining yield .

How to interpret conflicting mass spectrometry and elemental analysis results?

Q. Data Contradiction Analysis

- Purity Check : Use HPLC (C18 column, ammonium acetate buffer pH 6.5) to detect impurities .

- Ionization Method : Switch from ESI to MALDI if bromine-induced fragmentation complicates spectra .

- Elemental Analysis : Recalibrate combustion parameters to account for sulfur and bromine content .

What are the known reactivity patterns of the bromine substituent in this compound?

Q. Reactivity

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., KCO in DMSO) .

- Photocatalytic Debromination : UV light with Ir catalysts removes bromine for downstream functionalization .

Strategies to improve yield in the final cyclization step?

Q. Advanced Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.